3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10-12(8-9-14-10)7-3-6-11-4-1-2-5-11/h1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAQRNRLNHGVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2CCOC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2026048-56-4 | |
| Record name | 3-[3-(pyrrolidin-1-yl)propyl]-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(pyrrolidin-1-yl)propan-1-amine with an appropriate oxazolidinone precursor. One common method involves the use of catalytic hydrogenation of pyrrolylpyridine, followed by condensation with 3-aminopyridine and 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Groups
The biological and chemical profiles of 1,3-oxazolidin-2-one derivatives are heavily influenced by substituents. Key analogs include:
3-(3-Aminopropyl)-1,3-oxazolidin-2-one (CID 28395395)
- Structure : Features a linear primary amine (-NH2) at the propyl chain .
- Molecular Formula : C6H12N2O2.
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (Enamine Ltd)
- Structure : Contains a hydroxyl (-OH) group on the propyl chain .
- Molecular Formula: C6H11NO3.
- Properties : The hydroxyl group increases polarity, promoting hydrogen bonding and solubility in polar solvents.
3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one (RCSB PDB: P2O)
Furazolidone (AK Scientific)
- Structure : Contains a nitrofuran-linked imine group .
- Molecular Formula : C8H7N3O4.
- Properties : Nitrofuran confers antibacterial and antiparasitic activity but is associated with toxicity concerns.
Antibacterial Agents
- Linezolid and Tedizolid: These FDA-approved oxazolidinones feature morpholine and tetrazole substituents, respectively, which enhance target (ribosomal) binding .
- 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: A metabolite of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, synthesized via Au-NCs/SCNPs-catalyzed reduction, is a precursor in drugs like Rivaroxaban .
Structural and Conformational Insights
- Crystal Structures: Analogs like (E)-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one exhibit chair conformations in the oxazolidinone ring and intramolecular hydrogen bonding, stabilizing the structure .
Biological Activity
3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound notable for its dual ring structure, which includes both an oxazolidinone and a pyrrolidine ring. This unique configuration contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₁₄N₂O₂
- CAS Number : 2026048-56-4
- SMILES : C1CNCC1C(=O)N2CCOC2=O
Synthesis
The synthesis of this compound typically involves the reaction of 3-(pyrrolidin-1-yl)propan-1-amine with an appropriate oxazolidinone precursor. Catalytic hydrogenation and condensation reactions are commonly employed in this process, although industrial production methods are not well-documented.
Antimicrobial Properties
Research indicates that compounds within the oxazolidinone class, including this compound, exhibit significant antimicrobial activity. For instance, similar oxazolidinone derivatives have been shown to possess potent antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In particular, studies have highlighted the efficacy of oxazolidinones in inhibiting bacterial protein synthesis by binding to the ribosomal subunit .
Anticancer Activity
Emerging studies suggest that this compound may also exhibit anticancer properties. The mechanism is believed to involve modulation of specific molecular targets related to cell proliferation and survival pathways. For instance, compounds designed based on similar structural frameworks have shown promising results in preclinical models against various cancer cell lines .
The proposed mechanism of action for this compound involves its interaction with enzymes or receptors that regulate critical biological pathways. It is hypothesized that the compound can inhibit specific enzymes involved in cell signaling or metabolic processes, thereby exerting its biological effects .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of oxazolidinone compounds for their antimicrobial activity against various bacterial strains. The findings indicated that certain derivatives exhibited enhanced activity compared to standard treatments. Notably, the compound demonstrated low toxicity profiles in initial assays, suggesting a favorable safety margin for potential therapeutic applications .
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of oxazolidinones, researchers synthesized several derivatives and tested them against breast cancer cell lines. The results revealed that some compounds effectively inhibited cell growth and induced apoptosis at micromolar concentrations. The study underscored the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other known oxazolidinones is essential.
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate | Low |
| Compound B | Structure B | High | Moderate |
| This compound | Unique Structure | High | Promising |
This table illustrates that while some compounds may exhibit high antimicrobial activity, others may be more effective as anticancer agents. The unique structure of this compound positions it as a versatile candidate for further exploration in drug development.
Q & A
Basic: What are the recommended methodologies for synthesizing 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one, and how can its structure be confirmed?
Answer:
Synthesis typically involves coupling pyrrolidine derivatives with oxazolidinone precursors. A common approach is to use chiral auxiliaries to control stereochemistry, as demonstrated in oxazolidinone-based asymmetric synthesis . For structural confirmation:
- X-ray crystallography : Single-crystal diffraction (as in ’s oxazolidinone derivative analysis) provides unambiguous stereochemical assignments. Key steps include crystal growth in inert solvents, data collection at low temperatures (e.g., 100 K), and refinement using software like SHELX .
- Spectroscopic techniques : H/C NMR can verify proton environments and carbon frameworks, while IR confirms carbonyl (C=O) and amine (N-H) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight .
Basic: How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound for experimental design?
Answer:
- Solubility : Perform gradient solubility tests in polar (water, DMSO) and nonpolar solvents (hexane, chloroform). PubChem-derived SMILES strings (e.g., ) can predict logP values using tools like ChemAxon.
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperatures (4–60°C), and light exposure. Monitor via HPLC or TLC for decomposition products .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis assesses moisture uptake, critical for storage conditions .
Advanced: What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
Answer:
- Chiral auxiliaries : Fluorinated oxazolidinones () enhance stereocontrol during nucleophilic substitutions. For example, tert-butyldimethylsilyl (TBS) groups can protect reactive hydroxyl intermediates, reducing racemization .
- Catalytic asymmetric methods : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Assay standardization : Variability in MIC (Minimum Inhibitory Concentration) values may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines. Replicate assays under controlled conditions (e.g., CLSI guidelines) .
- Mechanistic studies : Perform docking simulations (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., bacterial topoisomerases vs. human kinases). ’s thiazolyl-pyrrolo[2,3-b]pyridine derivatives illustrate how structural analogs exhibit divergent activities .
Advanced: What methodologies are recommended for studying the compound’s mechanism of action in biological systems?
Answer:
- In vitro enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside) to quantify activity against enzymes like β-lactamases or proteases .
- Cellular uptake studies : Radiolabel the compound with H or C isotopes and measure intracellular accumulation via scintillation counting .
- Transcriptomic profiling : RNA-seq or qPCR can identify differentially expressed genes post-treatment, as seen in studies on oxazolidinone antibiotics .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- First-aid measures : For accidental inhalation, move to fresh air and administer oxygen if needed. Skin contact requires immediate washing with soap and water .
- Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent oxidation .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) between synthetic batches?
Answer:
- Batch-to-batch analysis : Compare H NMR spectra (400–600 MHz) in deuterated solvents (CDCl or DMSO-d). Impurity peaks may indicate residual starting materials (e.g., pyrrolidine derivatives) .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, ’s C NMR data (δ 147–161 ppm) helps distinguish aromatic vs. aliphatic carbons .
Advanced: What computational tools are effective for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Software like SwissADME uses SMILES inputs () to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular dynamics (MD) simulations : GROMACS can model membrane permeability by simulating lipid bilayer interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
